![molecular formula C11H16ClN3O B1524488 4-(Piperazin-1-yl)benzoylchlorid-Hydrochlorid CAS No. 1235488-40-0](/img/structure/B1524488.png)
4-(Piperazin-1-yl)benzoylchlorid-Hydrochlorid
Übersicht
Beschreibung
4-(Piperazin-1-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.72 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Piperazin-1-yl)benzamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Piperazin-1-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperazin-1-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Poly (ADP-Ribose) Polymerase (PARP) Inhibition
One of the notable applications of 4-(piperazin-1-yl)benzamide hydrochloride is its role as a PARP inhibitor. PARP enzymes are crucial in DNA repair mechanisms, and their inhibition has been linked to enhanced efficacy in cancer therapies. Research indicates that compounds like 4-(piperazin-1-yl)benzamide can effectively inhibit PARP activity, thereby promoting apoptosis in cancer cells. For instance, studies have shown that derivatives of this compound can significantly reduce cell viability in breast cancer models by inhibiting PARP1 activity, leading to enhanced DNA damage response and increased apoptosis markers such as CASPASE 3/7 activity .
Table 1: Summary of Anticancer Activity
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
4-(piperazin-1-yl)benzamide | Breast Cancer | 18 | PARP inhibition |
TPI-1917-49 | APP/PS1 Mice Model | N/A | Amyloid plaque reduction |
Neurological Applications
Histamine H3 Receptor Antagonism
4-(Piperazin-1-yl)benzamide hydrochloride has been studied for its effects on the histamine H3 receptor, which plays a significant role in regulating neurotransmitter release and modulating wakefulness. Antagonists targeting this receptor have shown promise in treating conditions such as narcolepsy and ADHD. Research has demonstrated that compounds derived from piperazine structures exhibit high affinity for H3 receptors, promoting wakefulness and potentially serving as therapeutic agents for sleep disorders .
Table 2: Neurological Activity Overview
Compound | Target Receptor | Affinity | Potential Application |
---|---|---|---|
4-(piperazin-1-yl)benzamide | Histamine H3 | <100 nM | Narcolepsy, ADHD |
Anti-infective Properties
Anti-tubercular Activity
Recent studies have focused on the anti-tubercular properties of novel benzamide derivatives, including those based on the piperazine structure. These compounds have shown significant activity against Mycobacterium tuberculosis, with some derivatives exhibiting low IC50 values, indicating potent inhibitory effects. The research highlights the potential for developing new anti-tubercular agents based on structural modifications of 4-(piperazin-1-yl)benzamide .
Table 3: Anti-infective Efficacy
Compound | Pathogen Targeted | IC50 (µM) | Reference |
---|---|---|---|
Benzamide Derivative A | Mycobacterium tuberculosis | 2.18 | |
Benzamide Derivative B | Mycobacterium tuberculosis | 1.35 |
Mechanistic Insights and Future Directions
The ongoing research into the mechanistic pathways influenced by 4-(piperazin-1-yl)benzamide hydrochloride reveals its multifaceted nature as a therapeutic agent. Its ability to modulate key biological pathways related to cancer cell survival, neuropharmacology, and infectious disease treatment positions it as a valuable compound in drug development.
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- A study on breast cancer cells demonstrated that specific piperazine derivatives could significantly enhance the efficacy of existing chemotherapy agents by targeting PARP pathways .
- In preclinical trials involving animal models for sleep disorders, compounds derived from piperazine structures showed promising results in improving wakefulness without adverse effects .
Biologische Aktivität
4-(Piperazin-1-yl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
The biological activity of 4-(piperazin-1-yl)benzamide hydrochloride is primarily attributed to its interaction with various biological targets. It acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. By inhibiting PARP, this compound can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage, thereby promoting apoptosis in tumor cells .
Antitumor Activity
Research has demonstrated that 4-(piperazin-1-yl)benzamide hydrochloride exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer and solid tumors. The compound's IC50 values indicate its potency; for instance, one study reported an IC50 value of 18 µM against specific breast cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, indicating potential as an antibacterial agent. The structure-activity relationship suggests that modifications to the piperazine ring can enhance its antimicrobial efficacy .
Study on PARP Inhibition
A pivotal study investigated the effects of 4-(piperazin-1-yl)benzamide hydrochloride on PARP activity. The results indicated that this compound significantly inhibited PARP1 catalytic activity, leading to increased DNA damage in cancer cells. The study highlighted that treatment with this compound resulted in enhanced cleavage of PARP1 and increased activation of caspases, which are critical for apoptosis .
Evaluation in Animal Models
In vivo studies have further corroborated the antitumor effects observed in vitro. Administration of 4-(piperazin-1-yl)benzamide hydrochloride in animal models resulted in a notable reduction in tumor size and progression, demonstrating its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4-(Piperazin-1-yl)benzamide hydrochloride | Antitumor, Antimicrobial | 18 | PARP inhibition |
Olaparib | Antitumor | 57.3 | PARP inhibition |
LDK1229 | CB1 inverse agonist | 220 | Cannabinoid receptor modulation |
This table summarizes the biological activities and mechanisms of action of 4-(piperazin-1-yl)benzamide hydrochloride compared to other known compounds.
Eigenschaften
IUPAC Name |
4-piperazin-1-ylbenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c12-11(15)9-1-3-10(4-2-9)14-7-5-13-6-8-14;/h1-4,13H,5-8H2,(H2,12,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMBXSDGEWPWNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235488-40-0 | |
Record name | 4-(piperazin-1-yl)benzamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.